molecular formula C13H16N6O6S B2527736 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate CAS No. 1351659-58-9

2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate

Cat. No.: B2527736
CAS No.: 1351659-58-9
M. Wt: 384.37
InChI Key: ZENCLSJYFUHCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate is a useful research compound. Its molecular formula is C13H16N6O6S and its molecular weight is 384.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Melatonergic Receptor Pharmacology and Neurogenic Potential

The design and synthesis of novel compounds involving the 1,2,4-oxadiazole and 1,3,4-thiadiazole scaffolds have shown significant pharmacological interest. Specifically, compounds that bioisosterically mimic melatonin, incorporating oxadiazole and thiadiazole moieties, have been explored for their potential interaction with melatonergic receptors and subsequent neurogenic effects. Such compounds have demonstrated the ability to promote the differentiation of rat neural stem cells into neuronal phenotypes, potentially offering a new avenue for pharmacological intervention in neurodegenerative diseases or conditions requiring neurogenesis (de la Fuente Revenga et al., 2015).

Antibacterial Activities

The synthesis and evaluation of azetidinones and related compounds, including those with 1,2,4-oxadiazole and 1,3,4-thiadiazole rings, have been explored for their potential antibacterial properties. QSAR studies have provided insight into the structural and physicochemical parameters influencing their antibacterial efficacy against both gram-positive and gram-negative bacteria, highlighting the therapeutic potential of these scaffolds in addressing antibiotic resistance (Desai et al., 2008).

Anticancer Properties

Research into oxadiazole, thiadiazole, and triazole derivatives has underscored their significance in cancer treatment, particularly through the inhibition of matrix metalloproteinases (MMPs) which play crucial roles in tumor progression. Specific derivatives have been identified that exhibit promising cytotoxic effects against human lung adenocarcinoma and rat glioma cell lines, comparable to cisplatin, without causing toxicity to normal cells. This highlights their potential as selective anticancer agents targeting MMP-9 (Özdemir et al., 2017).

Synthetic Methodologies and Chemical Diversity

The development of synthetic methodologies for compounds containing oxadiazole and thiadiazole rings has expanded the chemical diversity accessible for pharmacological exploration. Techniques such as microwave-assisted synthesis have been employed to efficiently produce derivatives with varied biological activities, including antibacterial and enzyme inhibition potentials. This underscores the versatility and utility of these heterocyclic scaffolds in drug discovery and development (Virk et al., 2023).

Properties

IUPAC Name

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2S.C2H2O4/c1-6-12-10(19-16-6)8-3-17(4-8)5-9(18)13-11-15-14-7(2)20-11;3-1(4)2(5)6/h8H,3-5H2,1-2H3,(H,13,15,18);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENCLSJYFUHCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=NN=C(S3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.